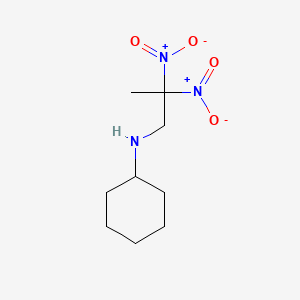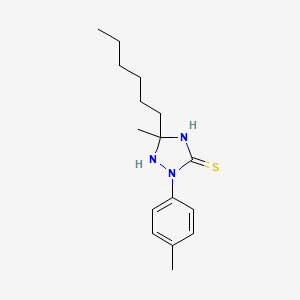![molecular formula C27H25N7O2S3 B11518103 2-{6-[2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-benzothiazol-2-ylsulfanyl}-N-(2,4,6-trimethyl-phenyl)-acetamide](/img/structure/B11518103.png)
2-{6-[2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-benzothiazol-2-ylsulfanyl}-N-(2,4,6-trimethyl-phenyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a benzothiazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrazole ring: This can be achieved by reacting phenylhydrazine with sodium azide under acidic conditions.
Synthesis of the benzothiazole ring: This involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, iron powder.
Electrophilic substitution reagents: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound is investigated for its potential as a catalyst or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide
- **2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide
Uniqueness
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide is unique due to the presence of the 2,4,6-trimethylphenyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to similar compounds.
Properties
Molecular Formula |
C27H25N7O2S3 |
|---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
N-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C27H25N7O2S3/c1-16-11-17(2)25(18(3)12-16)30-24(36)15-38-27-29-21-10-9-19(13-22(21)39-27)28-23(35)14-37-26-31-32-33-34(26)20-7-5-4-6-8-20/h4-13H,14-15H2,1-3H3,(H,28,35)(H,30,36) |
InChI Key |
SVUFRMSJTKAWGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=NN4C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorophenyl)sulfonyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B11518020.png)
![N'-[(3Z)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methoxybenzohydrazide](/img/structure/B11518035.png)
![2-[(E)-(2-{4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11518039.png)
![N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide](/img/structure/B11518041.png)
acetate](/img/structure/B11518044.png)
![2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(4,6-dimethylnicotinonitrile)](/img/structure/B11518048.png)
![4,4,5,5,5-Pentafluoropentyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B11518051.png)
![ethyl 2-[2-amino-3-cyano-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11518057.png)


![3,4-dimethylphenyl N-{4-[(4-{[(3,4-dimethylphenoxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate](/img/structure/B11518078.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11518086.png)
![Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11518106.png)
![8-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11518114.png)
